Product packaging for Fmoc-3,4-dichloro-L-phenylalanine(Cat. No.:CAS No. 177966-59-5)

Fmoc-3,4-dichloro-L-phenylalanine

Cat. No.: B557931
CAS No.: 177966-59-5
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-QFIPXVFZSA-N
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Description

Contextualizing Halogenated Phenylalanine Derivatives in Modern Peptide Chemistry

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern peptide chemistry, enabling the creation of peptidomimetics with enhanced therapeutic potential. Halogenation of the phenylalanine side chain is a particularly effective strategy for modulating the physicochemical properties of peptides. Halogens, by virtue of their varying size, electronegativity, and lipophilicity, can profoundly influence a peptide's conformation, hydrophobicity, and interaction with biological targets. mdpi.com

The introduction of halogens like fluorine, chlorine, or bromine onto the phenyl ring can lead to:

Enhanced Binding Affinity: Halogen atoms can participate in favorable interactions, including halogen bonding, with protein receptors, thereby increasing the binding affinity and potency of the peptide.

Increased Hydrophobicity: Halogenation generally increases the lipophilicity of the amino acid side chain. This can enhance a peptide's ability to cross cell membranes and improve its bioavailability. mdpi.com

Improved Stability: The presence of halogens can protect the peptide from enzymatic degradation, leading to a longer half-life in biological systems.

Conformational Restriction: The steric bulk of halogen atoms can restrict the rotational freedom of the phenyl ring, locking the peptide into a specific bioactive conformation.

These modifications are crucial in overcoming the traditional limitations of peptide-based drugs, such as poor stability and low membrane permeability. The systematic study of halogenated phenylalanine derivatives allows researchers to fine-tune the properties of peptides for specific applications, from developing new therapeutics to creating novel biomaterials like self-assembling hydrogels. nih.gov

Rationale for Dichlorination at the 3,4-Positions and its Academic Significance in Peptide and Peptidomimetic Design

The specific placement of two chlorine atoms at the 3 and 4 positions of the phenylalanine ring is a deliberate design choice rooted in structure-activity relationship (SAR) studies. This substitution pattern has been shown to be particularly effective for enhancing the biological function of peptides in several therapeutic contexts. nih.govacs.org

The primary rationale for using the 3,4-dichloro motif includes:

Optimized Binding Interactions: In numerous instances, the 3,4-dichlorophenyl moiety has been found to dramatically improve the binding affinity of peptides for their target proteins. For example, replacing a standard phenylalanine with 3,4-dichlorophenylalanine in a peptide designed to bind Replication Protein A (RPA70N) resulted in a greater than 100-fold improvement in affinity. nih.govacs.org X-ray crystallography confirmed that the dichlorinated side chain fits optimally into a hydrophobic "hot spot" on the protein's surface. nih.govrcsb.org

Enhanced Cellular Permeability: The increased hydrophobicity conferred by the two chlorine atoms can improve the ability of a peptide to penetrate cell membranes. This is a significant advantage for targeting intracellular proteins. Research on inhibitors for the Polo-like kinase 1 (PLK1) polo-box domain (PBD) found that incorporating 3,4-dichlorophenylalanine at the N-terminus improved cellular penetration and anchored the peptide in a key hydrophobic pocket of the target. mdpi.comnih.gov

Creation of Potent and Selective Ligands: The 3,4-dichloro substitution has been instrumental in converting peptide agonists into highly potent and selective antagonists for specific receptors. This strategy has been employed in the development of ligands for melanocortin receptors and antagonists for AMPA receptors, where the specific substitution pattern is crucial for achieving the desired pharmacological profile. acs.orgresearchgate.net

Steric and Electronic Effects: The combined steric bulk and electron-withdrawing nature of the two chlorine atoms at these specific positions create a unique electronic distribution on the aromatic ring and impose significant conformational constraints. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. This high steric hindrance makes it a niche but powerful tool for designing rigid peptides.

Overview of Current Research Trends and Emerging Areas for Fmoc-3,4-dichloro-L-phenylalanine

The unique properties of 3,4-dichlorophenylalanine have positioned it as a valuable tool in contemporary chemical biology research. Current trends focus on its use to develop highly potent and specific modulators of challenging biological targets, particularly protein-protein interactions (PPIs).

Emerging research areas include:

Inhibition of Cancer-Related PPIs: A significant trend is the use of this compound to synthesize peptide-based inhibitors of proteins involved in cancer progression.

Replication Protein A (RPA) Inhibitors: Researchers have successfully designed stapled peptides incorporating 3,4-dichlorophenylalanine that potently and selectively bind to the RPA70N subunit. nih.govacs.org These peptides serve as valuable probes to explore the therapeutic potential of inhibiting DNA replication and repair pathways in cancer cells. rcsb.org

PLK1-PBD Inhibitors: Peptides containing 3,4-dichlorophenylalanine are being developed as potent inhibitors of the PLK1-PBD, a critical regulator of the cell cycle. mdpi.com These peptides show high inhibitory activity and selectivity, inducing mitotic arrest in cancer cells, highlighting their potential as anticancer agents. nih.gov

Development of Selective Receptor Antagonists: The compound is used to fine-tune the activity of peptides targeting G-protein coupled receptors (GPCRs). By replacing key aromatic residues with 3,4-dichlorophenylalanine, researchers can convert agonists into potent and selective antagonists, a crucial step in developing drugs for metabolic disorders and other conditions regulated by GPCRs like the melanocortin receptors. acs.orgnih.gov

Antiviral Drug Discovery: The 3,4-dichloro substitution has shown promise in the design of inhibitors for viral enzymes. In the search for inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a rhodanine (B49660) derivative featuring a 3,4-dichlorobenzylidene moiety proved to be a more potent inhibitor than its unsubstituted or mono-substituted counterparts. nih.gov This suggests a broader applicability for this amino acid in developing treatments for infectious diseases.

Probing Enzyme Specificity: The unique steric and electronic properties of 3,4-dichlorophenylalanine make it a useful probe for studying enzyme-substrate interactions. For instance, studies with phenylalanine 2,3-aminomutase (PaPAM) have investigated how substitutions on the phenyl ring, including dichlorination, affect the enzyme's ability to process α- and β-arylalanines, providing insights into the enzyme's active site and mechanism. researchgate.net

Strategic Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. beilstein-journals.org The integration of modified residues like this compound requires careful consideration of its chemical properties to ensure efficient synthesis.

The electron-withdrawing nature of the chlorine atoms can also influence the reactivity of the carboxyl group during the activation step. While SPPS is a robust methodology, the successful incorporation of sterically demanding residues like 3,4-dichloro-L-phenylalanine often necessitates optimization of coupling conditions compared to standard proteinogenic amino acids.

Table 1: Expected Impact of 3,4-Dichlorination on SPPS Parameters

ParameterEffect of DichlorinationRationale
Coupling Efficiency Potentially DecreasedIncreased steric bulk from chlorine atoms hinders the approach of reactants.
Reaction Time May Require ExtensionLonger reaction times can help drive sterically hindered couplings to completion.
Overall Yield Potentially ReducedAccumulation of incomplete coupling steps leads to lower final yield of the desired peptide.
Purity Profile Increased Deletion SequencesFailed coupling events result in peptides missing the dichlorinated residue.

To overcome the challenges posed by sterically hindered amino acids such as this compound, several advanced strategies have been developed. These methods aim to enhance the rate and efficiency of the coupling reaction.

High-Potency Coupling Reagents: The use of highly reactive coupling reagents is crucial. Carbodiimide-based activation, particularly with additives like 6-Cl-HOBt, can be effective. nih.gov Phosphonium salts (e.g., PyBOP, HBTU) and aminium/uronium salts (e.g., HCTU, HATU) are also widely employed to create highly reactive activated esters capable of overcoming steric barriers.

Backbone Protection: For sequences prone to aggregation (so-called "difficult sequences"), which can be exacerbated by bulky residues, backbone protection can be a powerful tool. nih.gov Attaching a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), to the backbone amide nitrogen disrupts the interchain hydrogen bonding that leads to aggregation, thereby improving solubility and coupling efficiency. nih.gov

Optimized Reaction Conditions: Extending coupling times from the standard 1-2 hours to several hours or even overnight can allow the reaction to proceed to completion. Increasing the temperature, often facilitated by microwave-assisted SPPS (MA-SPPS), can provide the necessary energy to overcome the activation barrier of hindered couplings.

Table 2: Mitigation Strategies for Hindered Couplings in SPPS

StrategyMechanism of ActionExample Reagents/Conditions
Potent Activators Generate highly reactive acylating species.HCTU, HATU, PyBOP
Backbone Protection Prevent peptide aggregation by disrupting interchain hydrogen bonds.Hmb, Dmb dipeptide building blocks
Modified Conditions Increase reaction rate and drive equilibrium towards product formation.Extended coupling times (4-24h), elevated temperatures (Microwave-assisted)

A primary motivation for incorporating 3,4-dichloro-L-phenylalanine is to create peptides with a more defined and stable three-dimensional structure. semanticscholar.org The inherent flexibility of many natural peptides can be a drawback, leading to reduced binding affinity for their biological targets and increased susceptibility to proteolytic degradation.

The bulky dichlorophenyl side chain restricts the rotational freedom (chi angles) of the amino acid, forcing the peptide backbone into a more limited set of conformations. This pre-organization can lower the entropic penalty of binding to a receptor, leading to higher affinity. Furthermore, the chlorine atoms can engage in halogen bonding, a non-covalent interaction that can further stabilize specific folded structures, such as β-hairpins or helices. beilstein-journals.orgmarioschubert.ch By locking the peptide into its bioactive conformation, the biological activity can be significantly enhanced. semanticscholar.org

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is a valuable building block for creating such molecules.

Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.netnih.gov This modification fundamentally alters the peptide backbone, making the resulting aza-peptide bond resistant to cleavage by proteases.

The synthesis of aza-peptides has been streamlined by modern techniques compatible with SPPS. nih.gov The "submonomer" approach, for example, allows for the stepwise construction of the aza-amino acid residue directly on the solid support. nih.gov To create an aza-3,4-dichlorophenylalanine residue, a protected hydrazine (B178648) would be coupled to the resin, followed by reaction with a carbonyl-donating reagent and subsequent alkylation with 3,4-dichlorobenzyl bromide. This methodology allows for the creation of diverse aza-peptide libraries for screening and drug discovery. nih.gov The incorporation of the dichlorinated moiety into an aza-peptide scaffold combines the benefits of conformational restriction with enhanced enzymatic stability.

Table 3: Comparison of Peptide and Aza-Peptide Properties

PropertyStandard PeptideAza-Peptide
Backbone Structure -NH-CH(R)-CO--NH-N(R)-CO-
Proteolytic Stability Susceptible to cleavageResistant to cleavage researchgate.net
Conformation Flexible Cα-C bondRigid N-CO urea (B33335) bond researchgate.net
Synthesis Standard SPPSRequires specialized methods (e.g., submonomer, thiocarbazates) nih.govnih.gov

The principle of conformational restriction is central to modern drug design. semanticscholar.org By limiting the number of possible shapes a molecule can adopt, its selectivity for a specific biological target over others can be dramatically improved. The incorporation of rigid structural elements, such as the 3,4-dichlorophenylalanine residue, is a key strategy to achieve this.

In the design of enzyme inhibitors or receptor antagonists, for example, molecular modeling can be used to predict the optimal conformation for binding to the active site. nih.gov Synthesis of peptidomimetics containing conformationally locked residues like 3,4-dichloro-L-phenylalanine allows chemists to test these hypotheses. The rigid structure imparted by the dichlorinated ring system helps to orient the other functional groups of the molecule in a precise geometry, maximizing favorable interactions with the receptor and increasing both potency and specificity. nih.gov

This compound: A Tool for Advanced Biochemical Engineering

The synthetic amino acid this compound is a specialized building block utilized in the fields of peptide chemistry and protein engineering. Its structure, which combines the L-phenylalanine scaffold with two chlorine atoms on the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, provides unique properties for creating novel peptides and proteins with tailored functions. This article explores its application in advanced peptide design, site-specific incorporation into proteins, and bioconjugation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19Cl2NO4 B557931 Fmoc-3,4-dichloro-L-phenylalanine CAS No. 177966-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939014
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
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Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-59-5, 17766-59-5
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
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URL https://commonchemistry.cas.org/detail?cas_rn=177966-59-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FMOC-3,4-DICHLORO-L-PHENYLALANINE
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Advanced Spectroscopic and Computational Investigations of Fmoc 3,4 Dichloro L Phenylalanine Modified Biomolecules

High-Resolution Structural Characterization of Fmoc-3,4-dichloro-L-phenylalanine-Containing Peptides

Determining the three-dimensional structure of peptides is crucial to understanding their function. The introduction of the bulky, electron-withdrawing 3,4-dichlorophenyl group can significantly influence peptide folding and assembly. High-resolution spectroscopic techniques are indispensable for characterizing these structural perturbations.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure and dynamics of peptides. researchgate.net By analyzing various NMR parameters, researchers can gain detailed insights into the conformational ensemble of a peptide containing this compound.

Detailed 1D and 2D NMR studies, including experiments like COSY, NOESY, and HMBC, are used to assign proton and carbon resonances and to identify through-space proximities between atoms. researchgate.net For peptides containing 3,4-dichloro-L-phenylalanine, the Nuclear Overhauser Effect (NOE) is particularly valuable. NOEs between the aromatic protons of the dichlorophenyl ring and other parts of the peptide can define the side-chain orientation (χ1 and χ2 torsion angles) and its interaction with the peptide backbone or neighboring residues. The presence of multiple conformations in solution can be inferred from the observation of distinct sets of NMR signals or from averaged parameters that suggest a dynamic equilibrium. nih.gov

While specific, detailed NMR assignment data for a peptide solely containing this compound is not extensively published, the table below provides an illustrative example of expected ¹H NMR chemical shifts for a hypothetical peptide segment, based on general principles and data from related structures.

Illustrative ¹H NMR Data for a Peptide with 3,4-dichloro-L-phenylalanine

Residue/ProtonExpected Chemical Shift (ppm)
Residue i (NH)8.0 - 8.5
Residue i (α-CH)4.2 - 4.7
3,4-Cl₂-Phe (β-CH₂)3.0 - 3.3
3,4-Cl₂-Phe (Aromatic H)7.1 - 7.5
Residue i+1 (NH)7.8 - 8.3

X-ray Crystallography Studies of Peptide Structures

A notable example is the crystal structure of the human replication protein A (RPA) N-terminal domain (RPA70N) in complex with a peptide derived from the ATRIP protein, where a key phenylalanine residue was substituted with 3,4-dichloro-L-phenylalanine. wwpdb.org This study, available in the Protein Data Bank (PDB entry 4NB3), reveals how the dichlorinated ring fits into a hydrophobic pocket of the receptor protein. The chlorine atoms contribute to favorable interactions that enhance binding affinity. Analysis of such crystal structures provides a static yet highly detailed snapshot that is invaluable for structure-based drug design.

Crystallographic Data for a Complex Containing a 3,4-dichloro-L-phenylalanine Peptide. wwpdb.org

ParameterValue
PDB ID4NB3
Resolution1.90 Å
Space GroupP 2₁ 2₁ 2₁
Unit Cell Dimensions (a, b, c)52.3 Å, 64.9 Å, 83.4 Å
Unit Cell Angles (α, β, γ)90°, 90°, 90°
MoleculeRPA70N in complex with an ATRIP-derived peptide containing 3,4-dichlorophenylalanine

Circular Dichroism Spectroscopy for Analysis of Peptide Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The incorporation of this compound can induce or stabilize specific secondary structures.

For instance, the bulky and hydrophobic nature of the dichlorophenyl group can promote the formation of β-sheets or influence the stability of α-helices. rsc.orgnih.gov CD spectra of α-helical peptides typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm. In contrast, β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm. By monitoring changes in the CD spectrum as a function of temperature or solvent conditions, the conformational stability of the peptide can be quantified. rsc.org

Typical CD Spectral Features for Peptide Secondary Structures. nih.gov

Secondary StructureCharacteristic Minima (nm)Characteristic Maxima (nm)
α-Helix~222, ~208~193
β-Sheet~218~195
Random Coil~198None significant

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful complement to experimental techniques, offering insights into the dynamic behavior and interaction energies of molecules at an atomic level.

Detailed Conformational Analysis and Molecular Dynamics Simulations

Setting up an MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Standard force fields (like AMBER or CHARMM) may not include parameters for non-canonical residues like 3,4-dichloro-L-phenylalanine. Therefore, a critical step is the development and validation of specific parameters for the modified residue using quantum mechanics calculations. Once the simulation is run, analysis of the trajectory can provide root-mean-square deviation (RMSD) to assess structural stability and clustering analysis to identify dominant conformations.

Typical Parameters for Molecular Dynamics Simulation of a Modified Peptide

ParameterTypical Value/Choice
Force FieldAMBER, CHARMM, GROMOS (with custom parameters for modified residue)
Solvent ModelExplicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA)
Simulation Time100 ns - 1 µs or longer
Temperature300 K (or as per experimental conditions)
Pressure1 atm (for NPT ensemble)
Analysis MetricsRMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis, Torsion Angle Distribution

Ligand-Receptor Docking and Quantitative Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to another (the receptor). nih.govpsu.edu When a peptide containing 3,4-dichloro-L-phenylalanine is designed to target a specific protein, docking can predict its binding mode and estimate the strength of the interaction.

In several studies, the incorporation of 3,4-dichlorophenylalanine has been shown to improve binding affinity by engaging in hydrophobic and halogen-bonding interactions within the receptor's binding pocket. nih.govmdpi.com For example, in a study targeting the Polo-box domain of polo-like kinase 1 (PLK1-PBD), a peptide containing 3,4-dichlorophenylalanine was identified as a potent inhibitor. Docking results revealed that the dichlorinated phenyl ring fits into a hydrophobic pocket, forming key interactions with tyrosine and phenylalanine residues of the protein. nih.gov Scoring functions are used to rank different binding poses, with lower energy scores typically indicating a more favorable interaction. These predictions are crucial for optimizing lead compounds in drug discovery.

Illustrative Ligand-Receptor Docking Results for Peptides Targeting PLK1-PBD. nih.gov

Peptide/LigandReceptorDocking Score (dG)Key Interactions
Peptide 5 (containing 3,4-Cl₂-Phe)PLK1-PBD (PDB: 3Q1I)-12.7 kcal/molHydrophobic interactions with Tyr481, Tyr421, Phe482, Tyr485
Control Peptide (Poloboxtide)PLK1-PBD (PDB: 3Q1I)-8.5 kcal/molFewer hydrophobic contacts compared to Peptide 5

Computational Approaches for Rational Design of this compound-Modified Peptides and Peptidomimetics

The rational design of peptides and peptidomimetics is a cornerstone of modern drug discovery, aiming to create molecules with enhanced potency, selectivity, and metabolic stability. diva-portal.org Computational chemistry has emerged as an indispensable tool in this process, enabling the in silico prediction of molecular properties and interactions, thereby guiding synthetic efforts and minimizing the need for extensive empirical screening. The incorporation of non-canonical amino acids, such as 3,4-dichloro-L-phenylalanine, is a key strategy in this endeavor. The unique steric and electronic properties conferred by the dichlorinated phenyl ring allow for the fine-tuning of a peptide's pharmacological profile. chemimpex.com

Computational approaches provide a framework for understanding how the introduction of this compound influences the structure and function of a peptide. These methods allow researchers to build three-dimensional models and simulate the behavior of modified biomolecules at an atomic level. diva-portal.org Key computational techniques employed in the rational design process include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.

Molecular Modeling and Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a modified peptide when bound to its biological target, such as a receptor or enzyme. By substituting a standard amino acid like phenylalanine with 3,4-dichloro-L-phenylalanine in a peptide's sequence, researchers can computationally assess how the altered size, hydrophobicity, and electronic distribution of the side chain affect the binding mode and strength. For instance, the chlorine atoms can form specific halogen bonds or alter crucial π-π stacking interactions within the binding pocket, which can be predicted and analyzed through docking studies.

Molecular Dynamics (MD) Simulations: Peptides are often conformationally flexible, which is critical for their biological function. diva-portal.org MD simulations provide insights into the dynamic nature of these molecules over time. By simulating this compound-containing peptides, researchers can analyze their conformational landscape, stability, and the persistence of key secondary structures like α-helices or β-turns. researchgate.net These simulations can reveal whether the dichlorinated residue restricts conformational freedom, thereby pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty of binding. diva-portal.org

Structure-Activity Relationship (SAR) Studies: A primary goal of rational design is to establish clear structure-activity relationships. Computational methods are pivotal in elucidating the molecular basis for observed SAR data. A notable example involves the modification of melanocortin receptor tetrapeptides. In these studies, systematic substitution of a D-phenylalanine residue with analogs, including 3,4-dichloro-D-phenylalanine, revealed dramatic shifts in pharmacological activity. nih.gov

In one such study, the parent tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ was a full agonist at mouse melanocortin receptors. However, substituting the DPhe residue with 3,4-dichloro-D-phenylalanine converted the ligand into a partial agonist/antagonist at the mMC3R subtype while maintaining agonist activity at other subtypes. nih.gov Computational modeling combined with these SAR studies helps to explain these effects, suggesting that the specific substitutions on the phenyl ring alter interactions with the receptor binding pocket, discriminating between receptor subtypes. nih.gov

The findings from such research can be summarized to guide future design efforts.

Modification of DPhe in Ac-His-DPhe-Arg-Trp-NH₂Resulting Activity at mMC3RReference
Unsubstituted (Parent Peptide)Full Agonist nih.gov
4-Fluoro (p-F)Full Agonist nih.gov
4-Chloro (p-Cl)Full Agonist nih.gov
4-Bromo (p-Br)Partial Agonist / Antagonist nih.gov
4-Iodo (p-I)Partial Agonist / Antagonist nih.gov
3,4-DichloroPartial Agonist / Antagonist nih.gov
4-TrifluoromethylPartial Agonist / Antagonist nih.gov

This table is based on data for the D-phenylalanine enantiomer but illustrates the principles of computational and SAR-driven design applicable to L-enantiomer modifications.

By integrating these computational approaches, scientists can develop predictive models that correlate specific structural modifications, like the inclusion of this compound, with desired biological outcomes. This rational, model-driven cycle of design, synthesis, and testing accelerates the development of novel peptide-based therapeutics with improved pharmacological profiles.

Pharmacological and Biological Research Applications of Fmoc 3,4 Dichloro L Phenylalanine Derivatives

Contribution to Drug Discovery and Development Initiatives

Fmoc-3,4-dichloro-L-phenylalanine is instrumental in the synthesis of peptide-based compounds for various therapeutic areas. Its use as a non-natural amino acid allows researchers to fine-tune the biological activity and pharmacokinetic properties of synthetic peptides. springernature.com

The unique structure of 3,4-dichloro-L-phenylalanine is leveraged in the development of targeted cancer therapies. By incorporating this amino acid, scientists can create peptides with enhanced efficacy and stability. A notable application is in the synthesis of bicyclic peptide ligands designed to bind with high affinity to specific cancer-related proteins. google.comgoogleapis.comgoogle.com

One critical target in cancer progression is Membrane Type 1 Metalloprotease (MT1-MMP), an enzyme overexpressed in many tumors that facilitates cancer cell invasion and metastasis. googleapis.comgoogle.com Researchers have successfully incorporated 3,4-dichloro-L-phenylalanine into bicyclic peptides that act as potent and selective inhibitors of MT1-MMP. google.comgoogleapis.com The dichlorinated phenyl group plays a crucial role in the binding interaction with the enzyme, contributing to the inhibitor's high affinity. google.com The use of this compound in solid-phase peptide synthesis enables the efficient construction of these complex therapeutic candidates. googleapis.com

Table 1: Application in Cancer Research
TargetPeptide TypeRole of 3,4-dichloro-L-phenylalanineReference
Membrane Type 1 Metalloprotease (MT1-MMP)Bicyclic Peptide LigandEnhances binding affinity and selectivity for the enzyme target. google.comgoogleapis.com
General Cancer Cells (e.g., MCF-7, HeLa)Cytotoxic PeptidesServes as a non-natural amino acid to potentially increase proteolytic stability and cytotoxic activity. nih.gov

Beyond cancer, the properties of 3,4-dichloro-L-phenylalanine are valuable for designing inhibitors for other classes of enzymes. The halogen atoms can form specific interactions, such as halogen bonds, within the active site of an enzyme, leading to improved inhibitory potency. Peptides containing this amino acid are used as tools to probe enzyme kinetics and structure-activity relationships. nih.gov

For instance, halogenated phenylalanine analogs have been incorporated into bicyclic peptide inhibitors of Pin1, a peptidyl-prolyl isomerase implicated in various diseases. nih.gov While modifications with different halogenated phenylalanines were explored, these studies highlight the strategy of using such non-natural amino acids to modulate the binding affinity and potency of enzyme inhibitors. nih.gov

Table 2: Use in Enzyme Inhibitor Design
Enzyme TargetInhibitor TypeSignificance of Halogenated PhenylalanineReference
MT1-MMPBicyclic PeptideSubstitution at specific positions with 3,4-dichlorophenylalanine is well-tolerated and contributes to binding. google.com
Peptidyl-Prolyl Isomerase (Pin1)Bicyclic PeptideReplacement with various halogenated phenylalanine analogs was explored to optimize inhibitor potency. nih.gov

While this compound is a versatile building block for the synthesis of complex peptides, specific examples of its incorporation into novel vaccine candidates were not prominently featured in the reviewed literature. However, the engineering of peptides with unnatural amino acids is a recognized strategy in the development of therapeutic vaccines. rsc.org The introduction of non-natural residues can enhance the stability and immunogenicity of peptide antigens.

The compound is more broadly applied in the synthesis of other biologically active compounds, such as ligands for neurological research. For example, it has been used in work related to neuropeptides, contributing to the understanding of neurological functions. creative-peptides.com

Mechanistic Studies of Biological Activity

Understanding how peptides containing 3,4-dichloro-L-phenylalanine function at a molecular and cellular level is crucial for their development as therapeutics.

The dichlorinated phenyl side chain of this amino acid significantly influences its interaction with biological targets. The hydrophobicity and electronic properties introduced by the chlorine atoms can lead to stronger and more specific binding in protein pockets. In the case of the MT1-MMP inhibitors, the 3,4-dichlorophenylalanine residue is tolerated at specific positions within the peptide sequence, indicating its role in fitting into the enzyme's binding site. google.com

Furthermore, the replacement of natural amino acids with halogenated analogs like 3,4-dichloro-L-phenylalanine is a key strategy for studying structure-activity relationships. By systematically substituting this amino acid into a peptide sequence, researchers can map the binding requirements of a protein target and optimize the peptide's affinity and selectivity. nih.gov

A major challenge for peptide-based therapeutics is their ability to cross cell membranes to reach intracellular targets. The incorporation of unnatural, hydrophobic amino acids like 3,4-dichloro-L-phenylalanine can enhance cellular uptake. nih.govnih.gov Studies have shown that adding certain natural and unnatural amino acids can improve the cellular entry and specific intracellular localization of peptides. nih.govacs.org

Peptides containing unnatural amino acids can enter cells through various mechanisms, including endocytosis. nih.gov Once inside, they may accumulate in specific organelles such as the endoplasmic reticulum or lysosomes. nih.govnih.gov For example, research on other halogenated amino acid derivatives has shown that their transport into cancer cells can be mediated by specific transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors. researchgate.netnih.gov This suggests a potential mechanism for the targeted delivery of peptides containing 3,4-dichloro-L-phenylalanine to cancer cells. The enhanced cell permeability of peptides modified with such residues makes them promising tools for targeting intracellular proteins that are otherwise difficult to reach. nih.gov

Elucidation of Impact on Cellular Signaling Pathways

While direct research specifically detailing the impact of this compound on mammalian cellular signaling pathways is not extensively documented in the available literature, studies on related Fmoc-amino acid derivatives provide insights into their cellular mechanisms, particularly in antimicrobial contexts. For instance, Fmoc-phenylalanine (Fmoc-F) has been shown to exert its antibacterial effects through multiple cellular impacts. At lower concentrations, it can enter bacterial cells and deplete glutathione (B108866) levels. rsc.org At higher concentrations, it induces oxidative and osmotic stress, leading to altered membrane permeabilization and integrity, which ultimately causes bacterial cell death. rsc.orgnih.gov These actions, while targeting bacterial cells, demonstrate the potential of Fmoc-amino acid derivatives to interfere with fundamental cellular processes. Some phenylalanine derivatives have also been investigated as inhibitors of the L-type amino acid transporter 1 (LAT-1), a membrane protein crucial for amino acid uptake in certain cancer cells, indicating a potential role in modulating nutrient-related signaling. google.com

Exploration in Biomaterials and Nanostructure Formation

The unique chemical structure of Fmoc-protected amino acids, particularly the aromatic Fmoc group, drives their ability to self-assemble into ordered nanostructures. This property is significantly influenced by modifications to the amino acid side chain, such as halogenation.

Investigation of Self-Assembly Properties of Halogenated Fmoc-Phenylalanine Derivatives

The introduction of halogen atoms onto the phenyl ring of Fmoc-phenylalanine has a profound effect on the molecule's ability to self-assemble. rsc.org Research demonstrates that single halogen substituents (F, Cl, Br) dramatically enhance the efficiency of self-assembly into amyloid-like fibrils compared to the non-halogenated Fmoc-phenylalanine. rsc.orgrsc.orgresearchgate.net This enhanced self-assembly promotes the formation of hydrogels in aqueous solutions. rsc.orgresearchgate.net

The rate and nature of this self-assembly are influenced by both the type of halogen and its position (ortho, meta, or para) on the phenyl ring. rsc.orgrsc.org Generally, the self-assembly rate for monohalogenated derivatives increases as the substituent is moved from the ortho to the meta, and to the para position. rsc.org This suggests that steric and electronic effects imparted by the halogen atom are key factors in promoting the π-π stacking and hydrophobic interactions that drive the assembly process. rsc.orgacs.org Studies on para-halogenated Fmoc-phenylalanine derivatives found that gelation properties, including fibrillation efficiency and thermal stability, correlated with the polarizability of the halogen atom (I > Br > Cl > F). researchgate.net

Table 1: Effect of Halogenation on the Self-Assembly of Fmoc-Phenylalanine Derivatives

Compound/ModificationHalogen/PositionKey Finding on Self-Assembly
Monohalogenation F, Cl, or BrDramatically enhances the rate and efficiency of self-assembly compared to unsubstituted Fmoc-Phe. rsc.orgrsc.org
Halogen Position ortho < meta < paraThe rate of self-assembly generally increases as the halogen is moved further from the peptide backbone. rsc.org
Halogen Identity F, Cl, Br, I (at para-position)Gelation properties such as mechanical strength and thermal stability rank according to halogen polarizability (I > Br > Cl). researchgate.net
Pentafluorination F (penta)Leads to hydrogels with superior viscoelastic properties compared to the parent Fmoc-Phe molecule. rsc.org

Characterization of Nanofibrillar Structures and Hydrogel Formation from Halogenated Fmoc-Phenylalanine Derivatives

Upon self-assembly, halogenated Fmoc-phenylalanine derivatives typically form long, entangled nanofibrillar networks. rsc.orgresearchgate.net These fibrils are stabilized by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic Fmoc groups and the phenyl side chains. acs.orgresearchgate.net The resulting network of fibrils entraps large amounts of water, leading to the formation of a supramolecular hydrogel. researchgate.net

Techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) and Atomic Force Microscopy (AFM) have confirmed the nanofibrous morphology of these hydrogels. rsc.orgnih.gov The introduction of halogens can influence the specific morphology of these nanostructures. For instance, in a study of cationic Fmoc-Phe-DAP derivatives, the halogen's position and identity dictated the type of nanostructure formed, with variations observed across ortho-, meta-, and para-substituted compounds. rsc.org These structural differences at the nanoscale directly impact the macroscopic properties of the hydrogel, such as its stiffness and stability. rsc.orgrsc.org

Potential Applications in Tissue Engineering and Advanced 3D Cell Culture Systems

The hydrogels formed from Fmoc-phenylalanine derivatives are promising candidates for biomedical applications, particularly in tissue engineering and as scaffolds for three-dimensional (3D) cell culture. researchgate.netnih.govnih.gov These hydrogels can mimic the fibrous extracellular matrix (ECM) of natural tissues, providing a more physiologically relevant environment for cell growth compared to conventional 2D culture surfaces. nih.govresearchgate.net

Studies have shown that cells can be encapsulated within these hydrogels in situ with high viability. rsc.orgnih.gov For example, Fmoc-dipeptide hydrogels have been successfully used to culture various cell types, including mesenchymal stem cells, endothelial cells (HUVECs), and tumor cell lines. rsc.orgaalto.firsc.org The biocompatibility of these hydrogels is a key advantage. mdpi.comgoogle.com However, cell adhesion and proliferation can be cell-type dependent, and in some cases, the hydrogel matrix may require modification with cell-adhesion ligands like RGD to enhance performance. rsc.orgresearchgate.netrsc.org The tunable mechanical properties of hydrogels derived from halogenated Fmoc-phenylalanine make them particularly attractive for creating scaffolds that match the stiffness of specific target tissues. researchgate.netresearchgate.net

Table 2: Performance of Fmoc-Peptide Hydrogels in 3D Cell Culture

Hydrogel SystemCell Type(s)Key Observation
Fmoc-phenylalanine-valine (Fmoc-FV) HUVECs, MDA-MB231 (tumor cells)Higher cell proliferation and viability observed compared to WJ-MSCs. rsc.orgrsc.org
Fmoc-phenylalanine-valine (Fmoc-FV) WJ-MSCs (mesenchymal stem cells)Maintained a spherical shape, suggesting low cell-matrix attachment without specific adhesion ligands. rsc.orgrsc.org
Fmoc-fFfFGRGD (containing 4-fluoro-phenylalanine) NIH 3T3 (fibroblasts)The inclusion of the RGD peptide promoted efficient cell adhesion and proliferation. researchgate.netnih.gov
Heterochiral d-Phe-l-Phe FibroblastsSustained excellent fibroblast cell proliferation and viability. acs.org

Assessment of Antimicrobial Properties of Fmoc-Peptide Hydrogels

Fmoc-peptide and Fmoc-amino acid hydrogels have emerged as a class of materials with intrinsic antimicrobial properties. rsc.orgfrontiersin.org The hydrogel acts as a reservoir for the release of the active Fmoc-conjugated molecules. rsc.orgnih.gov Fmoc-phenylalanine (Fmoc-F) hydrogels have demonstrated activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org More recent studies have shown that by using specific pH modulators during gel formation, the resulting Fmoc-F hydrogel can also be effective against Gram-negative bacteria like Escherichia coli. nih.gov

The antimicrobial mechanism is often attributed to the surfactant-like properties of the Fmoc-amino acids, which disrupt the bacterial cell membrane, leading to lysis. rsc.orgresearchgate.net The combination of the hydrophobic Fmoc group and the amino acid moiety appears crucial for this activity. nih.gov Some Fmoc-dipeptide hydrogels have also shown potent antibacterial and antifungal activity, including against multidrug-resistant strains, highlighting their potential as bi-functional materials that can serve as both a scaffold and an antimicrobial agent. frontiersin.org

Table 3: Summary of Antimicrobial Activity of Fmoc-Peptide Hydrogels

Compound/HydrogelTarget Organism(s)Key Finding
Fmoc-phenylalanine (Fmoc-F) Gram-positive bacteria (e.g., S. aureus, MRSA)Reduces bacterial load by disrupting cell membranes and inducing oxidative/osmotic stress. rsc.org
Fmoc-phenylalanine (Fmoc-F) with trisodium (B8492382) citrate Gram-positive (S. aureus) and Gram-negative (E. coli) bacteriaThe choice of pH modulator extended the antimicrobial spectrum to include Gram-negative bacteria. nih.gov
Fmoc-WWRR-NH₂ (Priscilicidin) Gram-positive bacteria, Fungal strains (C. albicans)Showed potent antibacterial and antifungal activity, including against multidrug-resistant strains. frontiersin.org
Fmoc-FF-Pyridinium Gram-positive and Gram-negative bacteriaExhibited moderate antimicrobial activity. researchgate.net

Future Directions and Translational Research for Fmoc 3,4 Dichloro L Phenylalanine in Chemical Biology

Integration with Artificial Intelligence and Machine Learning for Accelerated Peptide Design

The combinatorial chemical space for peptides is immense, and the inclusion of non-natural amino acids like Fmoc-3,4-dichloro-L-phenylalanine expands it even further. nih.govrsc.org Navigating this vast landscape to identify sequences with optimal therapeutic properties is a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to meet this challenge by enabling the rapid de novo design and optimization of peptides. oup.com

Table 1: AI and Machine Learning Approaches for Peptide Design

AI/ML ApproachDescriptionApplication for this compound Peptides
Generative Models (e.g., RNNs, GANs) Algorithms trained on existing peptide data to generate new, valid sequences that mimic the properties of the training set. oup.combohrium.comDesign of novel peptide libraries incorporating 3,4-dichloro-L-phenylalanine to explore new bioactive chemical space.
Reinforcement Learning An approach where the model is rewarded for generating peptides that meet specific, user-defined objectives (e.g., high predicted binding affinity, optimal solubility). nih.govarxiv.orgOptimization of a lead peptide by suggesting modifications, including the strategic placement of 3,4-dichloro-L-phenylalanine to maximize target engagement and stability.
Predictive Modeling Models trained to predict specific properties of a given peptide sequence, such as its structure, toxicity, or immunogenicity. oup.comRapidly filter AI-generated sequences to eliminate those with undesirable predicted characteristics before committing to costly chemical synthesis.
Peptide-Specific Platforms (e.g., PepINVENT) Specialized generative tools designed to handle both natural and non-natural amino acids, allowing for a broader exploration of peptide chemistry. rsc.orgarxiv.orgServes as a central platform for designing peptidomimetics and optimizing lead compounds by leveraging the unique properties of this compound. nih.gov

Development of High-Throughput Screening Platforms for Identifying Novel Bioactivities

Once libraries of peptides containing this compound are designed, they must be synthesized and screened to identify candidates with novel or enhanced bioactivities. High-throughput screening (HTS) platforms are indispensable for this task, enabling the rapid evaluation of thousands to millions of unique peptide sequences. bmglabtech.com These technologies are crucial for translating theoretical designs into tangible lead compounds.

Several HTS methodologies are particularly well-suited for screening modified peptide libraries:

One-Bead-One-Compound (OBOC) Libraries: This technique involves synthesizing a massive library of peptides where each bead in a resin support carries a unique peptide sequence. acs.org The library can be screened against a fluorescently labeled target protein or whole cells. Beads that exhibit high fluorescence due to strong binding interactions are then isolated using automated sorters, and the "hit" peptide sequence is identified via mass spectrometry. acs.orgmdpi.com

Phage Display: This genetic engineering method displays peptides on the surface of bacteriophages. The phage library is exposed to a target of interest, and phages that bind are isolated and amplified. This method is highly effective for identifying high-affinity binding ligands from vast libraries. tangobio.com

Fluorescence-Based Assays: These assays are often used in microplate formats for HTS. bmglabtech.com A common approach is a competitive binding assay, where library peptides are tested for their ability to displace a known fluorescently-labeled ligand from a target protein. drugtargetreview.com A change in the fluorescence signal indicates a successful binding event, allowing for the rapid identification of potent binders. bmglabtech.comdrugtargetreview.com

These platforms can be used to screen for a wide range of activities, including receptor binding, enzyme inhibition, antimicrobial efficacy, and colloidal stability, which is crucial for formulation development. drugtargetreview.comnih.gov

Table 2: High-Throughput Screening Platforms for Modified Peptide Libraries

HTS PlatformPrincipleApplication for this compound Peptides
One-Bead-One-Compound (OBOC) Each bead carries a unique peptide, allowing for massive parallel synthesis and screening. Hits are physically isolated and identified. acs.orgScreening for peptides that bind to specific cell surface receptors in their native conformation on intact cells. acs.org
Phage Display Peptides are expressed on the surface of phages. Affinity selection isolates phages that bind to a target. tangobio.comIdentifying high-affinity binders from custom libraries to any target, followed by affinity maturation. tangobio.com
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescent tracer upon binding to a target. Library compounds are screened for their ability to displace the tracer. bmglabtech.comQuantifying the binding affinity of peptides containing 3,4-dichloro-L-phenylalanine in competition assays. google.com
Microplate-Based Assays Assays for various biological activities (e.g., enzyme inhibition, cell viability) are miniaturized into 96-, 384-, or 1536-well plates for automated screening. bmglabtech.comAssessing the functional impact of peptide candidates, such as their ability to induce cell death in cancer cell lines. drugtargetreview.com

Translational Potential of this compound-Modified Therapeutics in Preclinical Research

A major goal of peptide engineering is to develop molecules with therapeutic potential that can successfully transition from the laboratory to clinical use. mdpi.comnih.gov This translational pathway heavily relies on rigorous preclinical evaluation. researchgate.net The incorporation of this compound into peptide drug candidates is a key strategy to overcome the inherent limitations of natural peptides, such as poor stability against proteases and rapid clearance from the body. researchgate.netrsc.org

Preclinical research focuses on evaluating the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of a potential therapeutic. The unique structure of 3,4-dichloro-L-phenylalanine can confer significant advantages in this context. For instance, patent literature demonstrates that replacing a natural amino acid with 3,4-dichloro-L-phenylalanine in peptide ligands can enhance binding affinity to therapeutic targets. google.comgoogle.com In one case, its inclusion in a bicyclic peptide ligand for MT1-MMP, an enzyme involved in cancer metastasis, was explored as a strategy to modulate ligand properties. google.com Similarly, its use in ligands targeting the EphA2 receptor, which is overexpressed in many cancers, was shown to enhance binding affinity compared to the unmodified peptide. google.com

These improvements are critical for translational success. Higher binding affinity can lead to greater potency, while increased stability can result in a longer duration of action in the body. By improving these fundamental properties, the incorporation of this compound enhances the likelihood that a peptide therapeutic will demonstrate efficacy and a favorable profile in preclinical animal models, justifying its advancement into clinical trials. csic.es

Table 3: Preclinical Research and Potential of 3,4-dichloro-L-phenylalanine in Therapeutics

Therapeutic TargetModification StrategyObserved or Potential AdvantageReference
MT1-MMP Incorporation of 3,4-dichloro-L-phenylalanine into bicyclic peptide ligands.Aims to improve the pharmaceutical stability profile and binding affinity for a target involved in cancer progression. google.com
EphA2 Receptor Replacement of natural amino acids with non-natural residues, including 3,4-dichlorophenylalanine.Enhances binding affinity to the target receptor compared to the unmodified peptide sequence. google.com
General Peptide Therapeutics Use as a building block in solid-phase peptide synthesis (SPPS).Creates peptides with unique side chains that can confer novel properties like increased stability or improved solubility for preclinical studies. alfa-chemistry.com alfa-chemistry.com
Peptidomimetics Inclusion in the synthesis of peptidomimetic agents for drug discovery.Aims to overcome the limited in-vivo stability and half-life of natural peptides, a key goal of translational research. google.com

Q & A

Q. What are the key challenges in synthesizing Fmoc-3,4-dichloro-L-phenylalanine, and how can side reactions like dimerization be mitigated?

The synthesis of halogenated Fmoc-protected amino acids often involves mercury-based reagents (e.g., HgO with HBF₄) or Schlenk-line techniques to maintain inert conditions, as seen in dimercaptophenylalanine derivatives . However, dimerization or unwanted byproducts may occur, as evidenced by HRMS-detected dimer masses in similar syntheses. To minimize dipeptide formation during Fmoc protection, precise pH control (pH >7 but not overly alkaline) and optimized reagent stoichiometry are critical. Excess FmocCl should be avoided, and reaction concentrations adjusted to favor monomeric products .

Q. How does the solubility profile of this compound influence its use in solid-phase peptide synthesis (SPPS)?

this compound is slightly soluble in chlorofom, DMF, DMSO, and methanol, as inferred from structurally similar Fmoc-protected chlorinated analogs . This limited solubility necessitates the use of polar aprotic solvents (e.g., DMF) for SPPS. Pre-activation with coupling agents like HBTU/HOBt and extended reaction times may improve incorporation efficiency into peptide chains.

Q. What analytical methods are recommended for characterizing this compound purity and stability?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC are essential for confirming molecular identity and purity. For stability assessment, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition temperatures, while NMR (e.g., 1^1H, 13^{13}C) resolves structural integrity. Storage at 0–8°C in sealed, dry conditions prevents hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How do chlorine substituents at the 3,4-positions affect the self-assembly kinetics and mechanical properties of this compound hydrogels compared to fluorinated analogs?

Fluorinated Fmoc-Phe derivatives (e.g., Fmoc-3,4F-Phe) exhibit distinct self-assembly kinetics driven by π-π stacking and halogen interactions, forming hydrogels with high storage moduli (G’ >1 kPa) . Chlorine’s larger atomic radius and electronegativity may enhance hydrophobic interactions and cross-linking density, potentially increasing mechanical rigidity. Time-sweep oscillatory rheometry and molecular dynamics (MD) simulations can quantify these effects, as demonstrated in fluorinated systems .

Q. What role do weak intermolecular interactions (e.g., C–H···Cl) play in stabilizing the crystal structure of this compound?

Single-crystal XRD studies of Fmoc-3,4F-Phe reveal that weak interactions (e.g., C–H···F) stabilize helical nanostructures . For the dichloro analog, similar C–H···Cl hydrogen bonds and Cl···Cl van der Waals interactions likely contribute to crystal packing. Computational modeling (e.g., MD simulations) can map these interactions, while PXRD and FTIR validate structural motifs .

Q. Can this compound be used to engineer peptide-based biomaterials with enhanced stability for tissue engineering?

Fluorinated Fmoc-Phe hydrogels show promise in tissue engineering due to their high mechanical stability and controlled nanostructure . The dichloro variant’s stronger hydrophobic and halogen bonding may further improve resistance to enzymatic degradation. Comparative studies measuring swelling ratios, enzymatic stability (e.g., via protease assays), and cell viability on 3D scaffolds are recommended to evaluate its suitability .

Methodological Notes

  • Synthetic Optimization: Use Schlenk-line techniques for air-sensitive steps and monitor reactions via TLC or LC-MS to detect dimerization early .
  • Hydrogel Fabrication: Employ solvent-switch methods (e.g., DMSO to aqueous buffer) to trigger self-assembly, and characterize nanostructures via TEM or AFM .
  • Safety: While not classified as hazardous, handle with standard PPE due to potential irritancy, as noted for related chlorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.